Isobutyrylproline

Description

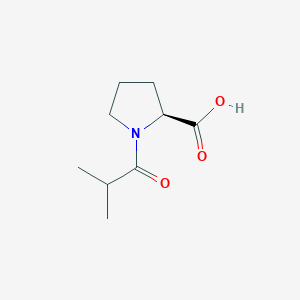

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQUFVTUGGLNNO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178067 | |

| Record name | Isobutyrylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23500-15-4 | |

| Record name | Isobutyrylproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023500154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyrylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOBUTYRYLPROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27JC6R80S1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Significance of Isobutyrylproline: A Technical Guide for Researchers

Abstract

Isobutyrylproline, a molecule structurally related to the proline-based angiotensin-converting enzyme (ACE) inhibitor captopril, presents a compelling case for investigation within cardiovascular research and drug development. While primarily documented as an impurity of captopril, its inherent chemical structure suggests a potential for direct interaction with ACE and a role in the renin-angiotensin system. This technical guide provides an in-depth exploration of the biological significance of this compound, focusing on its probable mechanism of action, metabolic origins, and potential as a biomarker. Detailed experimental protocols for its analysis are also presented to facilitate further research into this intriguing molecule.

Introduction: Unveiling this compound

This compound, chemically known as (2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid, is a derivative of the amino acid proline. Its structural similarity to captopril, a widely used ACE inhibitor, has led to its primary identification as "Captopril Impurity E".[1] This association immediately raises questions about its own potential biological activities, particularly concerning the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[2][3] Understanding the biological significance of this compound is therefore of considerable interest to researchers in pharmacology, cardiovascular medicine, and drug discovery.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₅NO₃ |

| Molecular Weight | 185.22 g/mol |

| IUPAC Name | (2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid |

| Synonyms | Captopril Impurity E, N-isobutyryl-L-proline |

The Renin-Angiotensin System and ACE Inhibition: The Likely Nexus of this compound's Activity

The most probable biological significance of this compound lies in its potential to inhibit the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the RAAS, responsible for the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[3] Angiotensin II exerts a range of effects, including vasoconstriction, stimulation of aldosterone release (leading to sodium and water retention), and promotion of cardiac and vascular remodeling. By inhibiting ACE, the production of angiotensin II is reduced, leading to vasodilation, decreased blood pressure, and beneficial effects in conditions like hypertension and heart failure.[2]

Captopril and other proline-based ACE inhibitors effectively target the active site of ACE.[4] The proline moiety in these inhibitors plays a crucial role in binding to the enzyme. Given that this compound shares this fundamental proline structure, it is highly plausible that it also acts as a competitive inhibitor of ACE.

Diagram: The Renin-Angiotensin-Aldosterone System and the Role of ACE Inhibition

Caption: Potential exogenous and endogenous pathways for the formation of this compound.

This compound as a Potential Biomarker

Given its likely interaction with the RAAS, this compound could serve as a valuable biomarker in several contexts:

-

Monitoring Captopril Therapy: The levels of this compound in plasma or urine could potentially be used to monitor patient compliance and metabolism of captopril.

-

Investigating ACE Inhibitor Resistance: In patients who show a suboptimal response to captopril, quantifying this compound levels might provide insights into altered drug metabolism.

-

Exploring Endogenous RAAS Modulation: If an endogenous pathway for this compound synthesis is confirmed, its levels could be investigated as a novel biomarker for conditions associated with RAAS dysregulation, such as hypertension, chronic kidney disease, and heart failure.

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound in biological matrices is crucial for elucidating its biological significance. The following is a generalized workflow for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique. [5]

Diagram: Experimental Workflow for this compound Quantification

Caption: A typical workflow for the quantification of this compound in biological samples using LC-MS/MS.

Step-by-Step Methodology: LC-MS/MS Quantification of this compound in Human Plasma

1. Sample Preparation:

-

Objective: To extract this compound from the plasma matrix and remove interfering substances.

-

Procedure:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., isotopically labeled this compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

2. Liquid Chromatography (LC) Separation:

-

Objective: To chromatographically separate this compound from other components in the extract.

-

Typical Parameters:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

3. Tandem Mass Spectrometry (MS/MS) Detection:

-

Objective: To specifically detect and quantify this compound using Multiple Reaction Monitoring (MRM).

-

Typical Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

This compound: Precursor ion (Q1) m/z 186.1 -> Product ion (Q3) m/z 70.1 (corresponding to the proline moiety).

-

Internal Standard (e.g., ¹³C₅, ¹⁵N-isobutyrylproline): Precursor ion (Q1) m/z 192.1 -> Product ion (Q3) m/z 74.1.

-

-

Collision Energy and other MS parameters: To be optimized for maximal signal intensity.

-

4. Data Analysis and Quantification:

-

Objective: To determine the concentration of this compound in the samples.

-

Procedure:

-

Generate a standard curve by analyzing a series of known concentrations of this compound.

-

Plot the peak area ratio of the analyte to the internal standard against the concentration of the standards.

-

Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios from the standard curve.

-

Future Directions and Conclusion

The biological significance of this compound is a nascent field of research with considerable potential. While its role as a captopril impurity is established, future investigations should focus on:

-

Confirming Endogenous Presence: Comprehensive metabolomic studies are needed to determine if this compound is an endogenous metabolite in mammals.

-

Elucidating ACE Inhibition Kinetics: In vitro enzyme assays are required to determine the inhibitory potency (IC₅₀) and mechanism of action of this compound on ACE.

-

In Vivo Studies: Animal models of hypertension and cardiovascular disease can be utilized to assess the physiological effects of this compound administration.

References

-

Analysis of Raw Biofluids by Mass Spectrometry Using Microfluidic Diffusion-Based Separation. PubMed Central. [Link]

-

The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers in Oncology. [Link]

-

CAPTOPRIL. precisionFDA. [Link]

-

Preparation and Identification of ACE Inhibitory Peptides from the Marine Macroalga Ulva intestinalis. PubMed Central. [Link]

-

Novel Natural Angiotensin Converting Enzyme (ACE)-Inhibitory Peptides Derived from Sea Cucumber-Modified Hydrolysates by Adding Exogenous Proline and a Study of Their Structure–Activity Relationship. MDPI. [Link]

-

Captopril. StatPearls. [Link]

-

Metabolism of isoprenaline after aerosol and direct intrabronchial administration in man and dog. PubMed. [Link]

-

Detection and Characterization of Drug Metabolites in Biofluids Using Survey Scan MS/MS Functionality on Waters™ Tandem Quadrupole Mass Spectrometers. Waters. [Link]

-

The new insight into the role of hydroxyproline in metabolism of cancer cells. Frontiers in Oncology. [Link]

-

Three Novel ACE Inhibitory Peptides Isolated From Ginkgo biloba Seeds: Purification, Inhibitory Kinetic and Mechanism. Frontiers in Chemistry. [Link]

-

Captopril metabolic pathway References. PathWhiz. [Link]

-

Analysis of Raw Biofluids by Mass Spectrometry Using Microfluidic Diffusion-Based Separation. PubMed. [Link]

-

The Molecular Docking and Inhibition Kinetics of Angiotensin I-Converting Enzyme Inhibitory Peptides Derived from Soft-Shelled Turtle Yolk. MDPI. [Link]

-

Proline metabolism in adult male burned patients and healthy control subjects. PubMed. [Link]

-

Comparison of captopril and enalapril to study the role of the sulfhydryl-group in improvement of endothelial dysfunction with ACE inhibitors in high dieted methionine mice. PubMed. [Link]

-

A Novel Mass Spectrometry Platform for Multiplexed N-Glycoprotein Biomarker Discovery from Patient Biofluids by Antibody Panel Based N-Glycan Imaging. PubMed. [Link]

-

A novel angiotensin-I-converting enzyme inhibitory peptide from oyster: Simulated gastro-intestinal digestion, molecular docking, inhibition kinetics and antihypertensive effects in rats. Frontiers in Nutrition. [Link]

-

On-line immunoaffinity-liquid chromatography-mass spectrometry for identification of amyloid disease markers in biological fluids. PubMed. [Link]

-

Hydroxyproline in animal metabolism, nutrition, and cell signaling. PubMed. [Link]

-

Determination of captopril in biological samples by high-performance liquid chromatography with ThioGlo 3 derivatization. PubMed. [Link]

Sources

- 1. GSRS [precision.fda.gov]

- 2. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. PathWhiz [smpdb.ca]

- 4. Determination of captopril in biological samples by high-performance liquid chromatography with ThioGlo 3 derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of Raw Biofluids by Mass Spectrometry Using Microfluidic Diffusion-Based Separation - PMC [pmc.ncbi.nlm.nih.gov]

An Investigator's Guide to the Potential Endogenous Functions of Isobutyrylproline in Mammals: A Roadmap for Discovery

Preamble: Charting Unexplored Territory in Mammalian Metabolism

To our fellow researchers, scientists, and drug development professionals, this document serves not as a definitive guide to a known biological molecule, but as a structured roadmap for the investigation of a potential, yet currently uncharacterized, endogenous metabolite: isobutyrylproline. While the existence of this compound as a synthetic entity is documented in patent literature, its presence and function within mammalian systems remain an open and intriguing question. This guide is designed to provide the foundational logic, hypothetical frameworks, and detailed experimental avenues to explore the possibility of this compound as a novel signaling molecule or metabolic intermediate. We will proceed with the rigor of scientific inquiry, building a case from the known metabolism of its constituent parts and the broader understanding of a related class of molecules, the N-acyl amino acids.

Part 1: The Hypothetical Existence of Endogenous this compound

At present, there is a notable absence of direct evidence in peer-reviewed literature confirming the endogenous presence of this compound in mammalian tissues. However, a compelling case for its potential existence can be constructed from established metabolic pathways. This compound is an N-acyl amino acid, a class of molecules known to have diverse signaling functions.[1][2][3] The formation of such molecules typically involves the enzymatic ligation of an acyl-CoA to an amino acid.

A Plausible Biosynthetic Pathway

We hypothesize that this compound could be synthesized from two readily available precursors in mammalian cells: isobutyryl-CoA and L-proline.

-

Isobutyryl-CoA: This is a key intermediate in the catabolism of the branched-chain amino acid, valine.[4][5] The breakdown of valine to succinyl-CoA, a TCA cycle intermediate, proceeds through isobutyryl-CoA.

-

L-Proline: A proteinogenic amino acid with unique structural properties, proline is abundant in the cellular amino acid pool.[6]

The enzymatic machinery responsible for ligating these two substrates is yet to be identified. However, the existence of enzymes that synthesize other N-acyl amino acids, such as peptidase M20 domain containing 1 (PM20D1) and fatty acid amide hydrolase (FAAH), suggests that analogous enzymes capable of utilizing short-chain acyl-CoAs and proline may exist.[2]

Caption: Hypothesized signaling mechanisms of this compound.

Part 3: Experimental Protocols for Detection and Functional Characterization

The primary challenge in studying this compound is its detection and quantification in biological matrices. A robust analytical methodology is the cornerstone of this investigative roadmap.

Protocol for Detection and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of small molecules like N-acyl amino acids. [7][8] Objective: To establish a sensitive and specific method for the detection and quantification of this compound in mammalian plasma and tissue homogenates.

Materials:

-

This compound analytical standard (synthesis may be required)

-

Stable isotope-labeled internal standard (e.g., 13C- or 2H-labeled this compound)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

C18 reverse-phase HPLC column

-

Solvents: Acetonitrile, Methanol, Water (LC-MS grade)

-

Formic acid

-

Solid-phase extraction (SPE) cartridges

Methodology:

-

Sample Preparation:

-

For plasma: To 100 µL of plasma, add 400 µL of ice-cold methanol containing the internal standard. Vortex and centrifuge to precipitate proteins.

-

For tissue: Homogenize tissue in a suitable buffer. Perform a protein precipitation step as with plasma.

-

-

Solid-Phase Extraction (SPE) (Optional, for increased purity):

-

Condition an SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant from the protein precipitation step.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte with an appropriate solvent.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separate the analyte on a C18 column using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

MRM Transitions: Develop a multiple reaction monitoring (MRM) method using the precursor-to-product ion transitions for both this compound and its stable isotope-labeled internal standard.

-

Data Analysis:

-

Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

| Parameter | Description |

| Analyte | This compound |

| Internal Standard | Stable isotope-labeled this compound |

| Instrumentation | LC-MS/MS (Triple Quadrupole) |

| Ionization Mode | ESI Positive |

| Separation | Reverse-Phase C18 Chromatography |

| Quantification | Multiple Reaction Monitoring (MRM) |

Workflow for Investigating Endogenous Function

Once a reliable detection method is established, a systematic investigation into the biological role of this compound can commence.

Caption: A proposed workflow for the functional characterization of this compound.

Conclusion: A Call to Exploration

The study of endogenous this compound in mammals is a nascent field, rich with the potential for discovery. This guide has laid out a logical and experimentally sound approach to address the fundamental questions: Does it exist, and if so, what is its function? By combining targeted metabolomics with systematic physiological and cell-based assays, the scientific community can begin to unravel the potential role of this and other short-chain N-acyl amino acids in health and disease. The path forward requires meticulous analytical work and a creative, hypothesis-driven approach to functional genomics and pharmacology. We present this roadmap as a starting point and an invitation to embark on this exciting area of metabolic research.

References

-

Palese, F., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 822. [Link]

-

Lovero, A., et al. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife, 9, e55732. [Link]

-

Karlsson, C. (2013). Biosynthesis and physiological functions of N-acyl amino acids. Diva-Portal.org. [Link]

-

O'Dell, D. K., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 808359. [Link]

-

Lisco, A. M., et al. (2009). Amino acid catabolism and antibiotic synthesis: valine is a source of precursors for macrolide biosynthesis in Streptomyces ambofaciens and Streptomyces fradiae. Journal of bacteriology, 191(15), 4785–4794. [Link]

-

National Institute of Standards and Technology. isobutyranilide. NIST Chemistry WebBook. [Link]

-

Tan, B., et al. (2007). Identification of endogenous acyl amino acids based on a targeted lipidomics approach. Journal of lipid research, 48(6), 1366–1376. [Link]

-

Vockley, J., et al. (2002). Identification of isobutyryl-CoA dehydrogenase and its deficiency in humans. Molecular genetics and metabolism, 77(1-2), 115–123. [Link]

-

Park, J. M., et al. (2010). Prediction of novel synthetic pathways for the production of desired chemicals. BMC systems biology, 4, 33. [Link]

-

Tiwary, E., et al. (2023). LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1227, 123815. [Link]

-

Todd, J. N., et al. (2007). Peroxisomal Metabolism of Propionic Acid and Isobutyric Acid in Plants. Plant physiology, 144(2), 1048–1061. [Link]

-

Sun, L., et al. (2020). Mechanisms of High Concentration Valine-Mediated Inhibition of Peach Tree Shoot Growth. International journal of molecular sciences, 21(21), 8035. [Link]

-

T-REX, Broad Institute. FDX1 regulates cellular protein lipoylation through direct binding to LIAS. Broad Institute. [Link]

-

Wikipedia. N-Acylamides. [Link]

- Google Patents. WO2016098757A1 - Method for detecting amino acids or acylcarnitine.

-

Danishefsky, S. J., & Shue, Y. K. (2011). An advance in proline ligation. Proceedings of the National Academy of Sciences of the United States of America, 108(25), 10029–10030. [Link]

-

Malaviya, S., et al. (2013). Mass Spectrometry Method to Identify Aging Pathways of Sp- and Rp-Tabun Adducts on Human Butyrylcholinesterase Based on the Acid Labile P-N Bond. Analytical chemistry, 85(3), 1609–1616. [Link]

-

Zhang, Y., et al. (2015). Connecting proline metabolism and signaling pathways in plant senescence. Frontiers in plant science, 6, 42. [Link]

-

Bradshaw, H. B., et al. (2011). N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British journal of pharmacology, 163(7), 1393–1410. [Link]

-

Opgenorth, P. H., et al. (2020). Isobutanol production freed from biological limits using synthetic biochemistry. Nature communications, 11(1), 4234. [Link]

-

Mouse Genome Informatics. valine metabolic process Gene Ontology Term (GO:0006573). [Link]

-

Schmidt, T. J., et al. (2005). Hypothetical biosynthetic pathway leading to diphyllin (9) and isojusticidin B (13). PS. ResearchGate. [Link]

-

Canavelli, P., et al. (2019). Prebiotic peptide elongation by the chemoselective ligation of aminonitriles. Nature, 571(7766), 546–549. [Link]

-

European Patent Office. (2023). CRYSTAL FORM OF NITROXOLINE PRODRUG, PHARMACEUTICAL COMPOSITION CONTAINING SAME, AND PREPARATION METHOD THEREFOR AND APPLICATION. [Link]

-

Holding, A. N., et al. (2024). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. eLife, 13, RP94503. [Link]

-

Uversky, V. N., et al. (2022). The Essential Role of Prolines and Their Conformation in Allosteric Regulation of Kaiso Zinc Finger DNA-Binding Activity by the Adjacent C-Terminal Loop. International journal of molecular sciences, 23(24), 15610. [Link]

-

St-Pierre, J., et al. (2024). Valine Catabolism Drives Bioenergetic and Lipogenic Fuel Plasticity in Prostate Cancer. bioRxiv. [Link]

-

Shimadzu. Analytical Methods for Amino Acids. [Link]

Sources

- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]

- 3. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 4. Identification of isobutyryl-CoA dehydrogenase and its deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. Identification of endogenous acyl amino acids based on a targeted lipidomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Isobutyrylproline chemical structure and properties

An In-Depth Technical Guide to Isobutyrylproline: Structure, Properties, and Analysis

Introduction

This compound, formally known as (2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid, is an acylated derivative of the amino acid L-proline. While not a widely studied therapeutic agent in its own right, it holds significant importance in the pharmaceutical industry, primarily as a known impurity and reference standard in the manufacturing of Captopril, an angiotensin-converting enzyme (ACE) inhibitor.[1][2] Understanding the chemical structure, properties, and analytical profile of this compound is therefore critical for researchers, quality control scientists, and professionals involved in the development and manufacturing of proline-containing pharmaceuticals.

This guide provides a comprehensive technical overview of this compound, synthesizing data from chemical databases with established principles of organic synthesis and analytical chemistry. It is designed to serve as a practical resource for scientists requiring a deeper understanding of this molecule for purposes of synthesis, identification, or quantification.

Chemical Identity and Molecular Structure

The fundamental identity of a molecule is defined by its structure and nomenclature. This compound is built upon a proline scaffold, a unique cyclic amino acid, where the secondary amine of the pyrrolidine ring is acylated with an isobutyryl group.

Nomenclature and Identifiers

The compound is systematically named based on IUPAC conventions, but is also known by several synonyms, which is important to recognize when searching literature and databases.[1]

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value | Source |

|---|---|---|

| IUPAC Name | (2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid | PubChem[1] |

| CAS Number | 23500-15-4 | PubChem[1] |

| Molecular Formula | C₉H₁₅NO₃ | PubChem[1] |

| Molecular Weight | 185.22 g/mol | PubChem[1] |

| Canonical SMILES | CC(C)C(=O)N1CCC[C@H]1C(=O)O | PubChem[1] |

| InChIKey | WKQUFVTUGGLNNO-ZETCQYMHSA-N | PubChem[1] |

| Synonyms | Captopril Impurity E, N-Isobutyryl-L-proline | PubChem[1], GSRS[2] |

Molecular Structure and Stereochemistry

The structure features a chiral center at the alpha-carbon of the proline ring (C2), which is in the (S) configuration, inherited from the natural L-proline starting material.[2] This stereochemistry is crucial as biological systems are highly sensitive to molecular chirality. The isobutyryl group introduces a tertiary amide bond, which can exhibit rotational isomerism (cis/trans conformers) in solution, a common feature for N-acylproline derivatives that can be observed via NMR spectroscopy.[3]

Caption: Chemical structure of (2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid.

Physicochemical Properties

The physicochemical properties of a molecule dictate its behavior in various environments, influencing its solubility, stability, and suitability for analytical separation. While extensive experimental data for this compound is not widely published, its properties can be predicted using computational models and inferred from its constituent parts, L-proline and isobutyric acid.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Method | Source |

|---|---|---|---|

| XLogP3 | 0.6 | Computational | PubChem[1] |

| Hydrogen Bond Donors | 1 | Computational | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | Computational | PubChem[1] |

| Rotatable Bonds | 2 | Computational | PubChem[1] |

| Topological Polar Surface Area | 57.6 Ų | Computational | PubChem[1] |

| Appearance | White crystalline powder (Expected) | Inference | Based on L-proline[4] |

| Solubility | Highly soluble in water (Expected) | Inference | Based on L-proline[4] |

| Melting Point | Not available | - | - |

The presence of the carboxylic acid group suggests high solubility in aqueous and polar protic solvents. The XLogP3 value of 0.6 indicates a relatively balanced hydrophilic-lipophilic character, suggesting some solubility in less polar organic solvents as well.

Synthesis and Purification

The synthesis of this compound is a straightforward N-acylation of L-proline. This can be achieved through various standard peptide coupling methods. A common and reliable laboratory-scale approach is the Schotten-Baumann reaction, which involves the acylation of the proline secondary amine using an acyl halide or anhydride under basic conditions.

Rationale for Synthetic Approach

The choice of the Schotten-Baumann conditions is based on its simplicity and efficiency for acylating amino acids.

-

Reactants : L-proline serves as the nucleophile. Isobutyryl chloride is chosen as the acylating agent due to its high reactivity.

-

Base : An aqueous base like sodium hydroxide is used to deprotonate the carboxylic acid of proline, increasing its solubility in the aqueous phase, and to neutralize the HCl byproduct generated during the reaction, driving the reaction to completion.

-

Solvent : A biphasic system (e.g., water and a non-polar organic solvent) can be used, but for a water-soluble starting material like proline, a homogenous aqueous basic solution is often sufficient.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating workflow, with checkpoints to ensure the reaction is proceeding as expected.

-

Dissolution of L-Proline :

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve L-proline (1.0 eq) in 1 M sodium hydroxide (2.5 eq) solution at 0-5 °C (ice bath).

-

Causality: The base deprotonates both the carboxylic acid and the secondary amine, increasing the nucleophilicity of the amine. The low temperature controls the exothermicity of the acylation reaction.

-

-

Acylation :

-

Slowly add isobutyryl chloride (1.1 eq) dropwise to the stirring solution, ensuring the temperature remains below 10 °C.

-

Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., dichloromethane:methanol, 9:1). The product should have a higher Rf value than L-proline.

-

-

Reaction Completion and Quenching :

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates consumption of the starting material.

-

-

Acidification and Extraction :

-

Cool the reaction mixture again in an ice bath and carefully acidify to pH 1-2 with concentrated HCl.

-

Causality: Acidification protonates the product's carboxylate, making it less water-soluble and extractable into an organic solvent.

-

Extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

-

Purification :

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify further using column chromatography on silica gel.

-

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized molecule. The primary techniques for this purpose are HPLC, Mass Spectrometry, and NMR Spectroscopy.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing purity. A reversed-phase method is typically employed.

-

Principle : This method separates compounds based on their hydrophobicity. This compound, being moderately polar, will have a characteristic retention time on a nonpolar stationary phase (like C18) when eluted with a polar mobile phase.

-

Protocol :

-

System : HPLC with UV detector.

-

Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B : 0.1% TFA in acetonitrile.

-

Gradient : A typical gradient would run from 5% B to 95% B over 20-30 minutes.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 210 nm (for the amide bond).[5]

-

Sample Prep : Dissolve the sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of ~1 mg/mL.

-

-

Expected Outcome : A single major peak at a specific retention time, with purity calculated based on the area percentage of all observed peaks.

Mass Spectrometry (MS)

MS provides confirmation of the molecular weight and can offer structural information through fragmentation analysis.

-

Principle : The molecule is ionized, and its mass-to-charge ratio (m/z) is measured.

-

Expected Results :

-

Ionization Mode : Electrospray ionization (ESI) is suitable. In positive mode, the expected ion would be [M+H]⁺ at m/z 186.11. In negative mode, [M-H]⁻ at m/z 184.10 would be observed.

-

High-Resolution MS : An exact mass measurement can confirm the elemental composition (C₉H₁₅NO₃).

-

Tandem MS (MS/MS) : Fragmentation of the parent ion would likely show characteristic losses, such as the loss of the carboxylic acid group (-45 Da) or cleavage at the amide bond.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The presence of cis/trans isomers across the tertiary amide bond may lead to the appearance of multiple sets of signals for adjacent protons and carbons.

-

¹H NMR :

-

Rationale : The number of signals, their splitting patterns (multiplicity), and their integration values correspond to the different types of protons in the molecule.

-

Predicted Chemical Shifts :

-

Table 3: Predicted ¹H NMR Signals for this compound (trans isomer)

| Proton(s) | Predicted Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxyl (COOH) | 10-12 | Broad Singlet | 1H |

| Proline Cα-H | ~4.4 | Doublet of Doublets | 1H |

| Proline Cδ-H₂ | ~3.5-3.7 | Multiplet | 2H |

| Isobutyryl CH | ~2.8 | Septet | 1H |

| Proline Cβ, Cγ-H₂ | ~1.8-2.2 | Multiplet | 4H |

| Isobutyryl CH₃ | ~1.1 | Doublet | 6H |

-

¹³C NMR :

-

Rationale : Provides information on the carbon skeleton of the molecule.

-

Predicted Chemical Shifts :

-

Table 4: Predicted ¹³C NMR Signals for this compound

| Carbon | Predicted Shift (ppm) |

|---|---|

| Carboxyl (C=O) | ~175 |

| Amide (C=O) | ~173 |

| Proline Cα | ~60 |

| Proline Cδ | ~48 |

| Isobutyryl CH | ~35 |

| Proline Cβ, Cγ | ~25-30 |

| Isobutyryl CH₃ | ~20 |

Biological Context and Applications

Role as a Pharmaceutical Impurity

The primary significance of this compound in the drug development field is its classification as "Captopril Impurity E".[1][2] Captopril is a proline-containing drug used to treat hypertension. Impurities in active pharmaceutical ingredients (APIs) are strictly regulated by bodies like the FDA and EMA. Therefore, highly characterized this compound is required as a reference standard for:

-

Method Development : To develop and validate analytical methods (typically HPLC) capable of separating the impurity from the main API.

-

Quality Control : For routine testing of Captopril drug substance and drug product batches to ensure that the level of this impurity is below the specified threshold.

-

Forced Degradation Studies : To understand the degradation pathways of the API and identify potential process-related impurities.

Proline Analogues in Drug Discovery

While this compound itself is not a drug, the broader class of proline analogues is of immense interest in medicinal chemistry.[6] The rigid pyrrolidine ring of proline restricts the conformational flexibility of peptide backbones, making it a valuable tool for designing peptidomimetics with defined secondary structures.[7][8] Acylating proline, as in this compound, is a common strategy to modify the properties of a lead compound, such as improving cell permeability or metabolic stability.[9] Therefore, understanding the synthesis and properties of simple N-acylprolines like this compound provides a foundational knowledge base for designing more complex proline-based drug candidates.[6]

Conclusion

This compound is a molecule of significant technical interest, primarily due to its role as a process-related impurity in the manufacture of Captopril. A thorough understanding of its chemical structure, physicochemical properties, synthesis, and analytical behavior is essential for ensuring the quality and safety of this important therapeutic agent. The protocols and data presented in this guide offer a comprehensive framework for scientists working with this compound, enabling its effective synthesis, identification, and quantification. Furthermore, the principles discussed herein are broadly applicable to the wider and strategically important field of proline-based drug discovery and development.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15324300, this compound. Retrieved from [Link].

-

Global Substance Registration System (GSRS). This compound. Retrieved from [Link].

-

Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022–20055. Retrieved from [Link].

-

MDPI (2010). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. Molecules, 15(11), 7911-7926. Retrieved from [Link].

-

PubMed (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. International Journal of Peptide and Protein Research, 42(5), 470-479. Retrieved from [Link].

-

PubMed (2001). Synthesis and evaluation of some hydroxyproline-derived peptidomimetics as isoprenyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(15), 2031-2034. Retrieved from [Link].

-

Royal Society of Chemistry (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. Retrieved from [Link].

-

SoleChem. L-Proline. Retrieved from [Link].

Sources

- 1. This compound | C9H15NO3 | CID 15324300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. solechem.eu [solechem.eu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and evaluation of some hydroxyproline-derived peptidomimetics as isoprenyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

The Crossroads of Metabolism: An In-Depth Technical Guide to Isobutyrylproline's Potential Role in Cellular Energetics and Signaling

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the nascent yet potentially significant role of isobutyrylproline in cellular metabolism. While not as extensively characterized as other metabolites, the intersection of its constituent pathways—valine catabolism and proline metabolism—suggests a compelling area for investigation. This document provides a comprehensive overview of the metabolic landscape from which this compound may emerge, hypothesizes its potential functions, and offers detailed experimental frameworks for its study. As a Senior Application Scientist, the following content is structured to provide not just a theoretical framework, but also actionable, field-proven insights to guide your research.

Introduction: Unveiling a Potential Metabolic Modulator

Cellular metabolism is a complex and interconnected network of biochemical reactions essential for life. Within this network, the catabolism of branched-chain amino acids (BCAAs) and the metabolism of proline are critical for energy production, redox balance, and macromolecular synthesis. This compound, an N-acyl amino acid, sits at the theoretical intersection of these two fundamental pathways. While its endogenous presence and function are yet to be firmly established in the literature, its chemical structure—an isobutyryl group derived from valine catabolism N-acylated to a proline residue—points towards a potential role as a signaling molecule or a metabolic intermediate.

This guide will explore the following key areas:

-

The Metabolic Origins: A detailed examination of valine catabolism leading to the formation of isobutyryl-CoA and the multifaceted pathways of proline metabolism.

-

The Hypothetical Nexus: Postulating the potential enzymatic and non-enzymatic formation of this compound.

-

Potential Functional Significance: Hypothesizing the roles of this compound in mitochondrial function, cellular signaling, and as a potential biomarker for metabolic dysregulation.

-

A Roadmap for Investigation: Providing detailed, state-of-the-art experimental protocols for the detection, quantification, and functional characterization of this compound.

The Metabolic Foundations: Valine and Proline Pathways

A thorough understanding of the precursor pathways is paramount to appreciating the potential significance of this compound.

Valine Catabolism: The Source of the Isobutyryl Moiety

Valine, an essential branched-chain amino acid, is a crucial substrate for cellular energy and biosynthesis. Its catabolism primarily occurs within the mitochondria and proceeds through a series of enzymatic steps to ultimately yield succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. A key intermediate in this pathway is isobutyryl-CoA.[1][2]

The initial steps of valine catabolism are shared with the other BCAAs, leucine and isoleucine, and involve:

-

Transamination: The removal of the amino group from valine by a branched-chain aminotransferase (BCAT), producing α-ketoisovalerate.

-

Oxidative Decarboxylation: The irreversible conversion of α-ketoisovalerate to isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[2]

Isobutyryl-CoA then undergoes further enzymatic conversions to eventually enter the TCA cycle.[1] A deficiency in the enzyme isobutyryl-CoA dehydrogenase, which catalyzes a subsequent step, leads to the accumulation of isobutyryl-CoA and its derivatives, a condition known as isobutyryl-CoA dehydrogenase deficiency.[3][4]

Diagram: Valine Catabolism Pathway

Caption: Simplified pathway of valine catabolism to succinyl-CoA.

Proline Metabolism: A Hub of Biosynthesis and Energy Production

Proline metabolism is a critical nexus for cellular biosynthesis, stress response, and energy homeostasis.[5][6] Proline can be synthesized from glutamate and ornithine and is catabolized back to glutamate in the mitochondria.[6]

Proline Biosynthesis:

-

From Glutamate: Glutamate is converted to pyrroline-5-carboxylate (P5C) by P5C synthase (P5CS). P5C is then reduced to proline by P5C reductase (PYCR).[6]

-

From Ornithine: Ornithine is converted to P5C by ornithine aminotransferase (OAT), which then enters the final step of proline synthesis.[6]

Proline Catabolism:

-

Oxidation to P5C: Proline dehydrogenase (PRODH), an inner mitochondrial membrane enzyme, oxidizes proline to P5C.[5]

-

Conversion to Glutamate: P5C is subsequently oxidized to glutamate by P5C dehydrogenase (P5CDH).[5]

The interconversion of proline and P5C, known as the proline cycle, plays a role in redox shuttling and ATP production.[7]

The Hypothetical Formation and Function of this compound

The convergence of valine and proline metabolism within the mitochondrial matrix, where isobutyryl-CoA and proline are present, provides a plausible environment for the formation of this compound.

Potential Mechanisms of this compound Synthesis

The formation of N-acyl amino acids can occur through both enzymatic and non-enzymatic mechanisms.

-

Enzymatic Synthesis: While a specific enzyme for this compound synthesis has not been identified, the existence of enzymes that catalyze the formation of other N-acyl amino acids suggests the possibility of a similar mechanism.[8][9] These enzymes often utilize acyl-CoA donors and amino acid acceptors. A putative "this compound synthetase" could catalyze the transfer of the isobutyryl group from isobutyryl-CoA to the secondary amine of proline.

-

Non-Enzymatic Acylation: The high-energy thioester bond in isobutyryl-CoA could potentially lead to the non-enzymatic acylation of proline under specific physiological or pathological conditions where concentrations of these precursors are elevated.

Diagram: Hypothetical this compound Synthesis

Caption: Potential routes for the formation of this compound.

Hypothesized Roles in Cellular Metabolism

Based on the functions of other N-acyl amino acids and the metabolic context of its precursors, several potential roles for this compound can be postulated:

-

Mitochondrial Function and Energetics: Given that both valine and proline metabolism are intimately linked to mitochondrial function, this compound could modulate mitochondrial activities. It might influence the efficiency of the electron transport chain, the production of reactive oxygen species (ROS), or the transport of metabolites across the mitochondrial membrane.

-

Cellular Signaling: N-acyl amino acids are an emerging class of signaling molecules.[9] this compound could act as an intracellular or intercellular signaling molecule, potentially interacting with specific receptors or ion channels to regulate downstream pathways involved in cell growth, proliferation, or apoptosis.

-

Biomarker of Metabolic Disease: Elevated levels of this compound could serve as a sensitive biomarker for inborn errors of valine metabolism, such as isobutyryl-CoA dehydrogenase deficiency, where isobutyryl-CoA levels are high.[4] It might also be indicative of other metabolic states characterized by altered BCAA or proline metabolism, such as obesity, diabetes, or certain cancers.

Experimental Workflows for the Investigation of this compound

The following section outlines detailed, self-validating protocols for the robust investigation of this compound.

Detection and Quantification of this compound in Biological Samples

The definitive identification and accurate quantification of this compound in complex biological matrices such as plasma, tissues, and cell lysates require a highly sensitive and specific analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[10][11][12][]

4.1.1. Sample Preparation

The choice of sample preparation method is critical for the reliable analysis of metabolites and should aim to efficiently extract the analyte while minimizing matrix effects.[14]

Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma

-

Sample Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., isotopically labeled this compound). Add 400 µL of ice-cold methanol to precipitate proteins.

-

Centrifugation: Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove interfering substances.

-

Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

4.1.2. LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions (Positive Ion Mode):

| Parameter | Setting |

| Ionization Source | Electrospray Ionization (ESI) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

| MRM Transitions | Precursor ion (m/z of this compound) -> Product ions |

Diagram: LC-MS/MS Workflow for this compound Quantification

Caption: Workflow for the quantification of this compound.

Investigating the Functional Role of this compound

Once a reliable method for detecting and quantifying this compound is established, its functional role can be investigated using cell-based assays.

Protocol: Assessing the Impact of this compound on Mitochondrial Respiration

This protocol utilizes high-resolution respirometry to measure the effect of exogenous this compound on mitochondrial oxygen consumption.

-

Cell Culture: Culture cells of interest (e.g., hepatocytes, myotubes) to confluence in appropriate media.

-

Cell Permeabilization: Harvest cells and permeabilize the plasma membrane with a mild detergent (e.g., digitonin) to allow direct access to the mitochondria.

-

High-Resolution Respirometry:

-

Add the permeabilized cells to the chambers of a high-resolution respirometer (e.g., Oroboros O2k) containing a mitochondrial respiration medium.

-

Measure basal respiration (State 2) with the addition of substrates for Complex I (e.g., glutamate and malate) and Complex II (e.g., succinate).

-

Induce ADP-stimulated respiration (State 3) by adding a saturating concentration of ADP.

-

After establishing a stable State 3 respiration, add varying concentrations of this compound and monitor any changes in oxygen consumption.

-

Use specific inhibitors of the electron transport chain complexes (e.g., rotenone for Complex I, antimycin A for Complex III) to further dissect the effects of this compound.

-

-

Data Analysis: Calculate the respiratory control ratio (RCR) and P/O ratios in the presence and absence of this compound to assess mitochondrial coupling and efficiency.

Future Directions and Conclusion

The study of this compound is in its infancy. Future research should focus on:

-

Confirmation of Endogenous Presence: Rigorous analysis of various biological samples to confirm the natural occurrence of this compound.

-

Identification of Biosynthetic Enzymes: Utilizing proteomic and genetic approaches to identify the enzyme(s) responsible for its synthesis.

-

Elucidation of Biological Targets: Employing techniques such as affinity chromatography and chemical proteomics to identify the cellular receptors and binding partners of this compound.

-

In Vivo Studies: Using animal models of metabolic diseases to investigate the physiological and pathophysiological roles of this compound.

References

- Amino Acid Catabolism: An Overlooked Area of Metabolism. PMC - PubMed Central.

- Rapid and Nondestructive Detection of Proline in Serum Using Near-Infrared Spectroscopy and Partial Least Squares. NIH.

- This compound | C9H15NO3 | CID 15324300. PubChem - NIH.

- Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. PubMed.

- The Metabolism of Proline as Microenvironmental Stress Substr

- Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. PubMed.

- The Valine Catabolism Pathway All branched-chain amino acids (BCAAs)...

- Identification of isobutyryl-CoA dehydrogenase and its deficiency in humans. PubMed.

- Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.

- Analysis of Drugs from Biological Samples.

- Enzymatic synthesis of N-acyl-l-amino acids in a glycerol-water system using acylase I

- This compound. gsrs.

- Overview of Valine Metabolism.

- A mass spectrometry-based proteomics strategy to detect long-chain S-acyl

- Emerging Roles of De Novo Proline Biosynthesis in Human Diseases. PMC.

- Method for producing n-acyl-amino group-containing compound.

- Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich.

- l-Proline, N-butyryl-, methyl ester. the NIST WebBook.

- Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Tre

- Catabolism of Arginine & Proline. Biochemistry - YouTube.

- N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.

- Current Progress for Retrospective Identification of Nerve Agent Biomarkers in Biological Samples after Exposure. MDPI.

- N-butyryl-l-proline amide | C9H16N2O2 | CID 129778474. PubChem - NIH.

- Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. Journal of Applied Pharmaceutical Science.

- Retrospective analysis of isobutyryl CoA dehydrogenase deficiency. PubMed.

- Replacement of proline with valine does not remove an apparent proline isomerization-dependent folding event in CRABP I. PMC - NIH.

- Amino Acid MS Analysis Service. BOC Sciences.

- N-Acetyl-L-proline. MedchemExpress.com.

- N-Acylamides. Wikipedia.

- Identification of amino acids by mass spectrometry.

- Proline-c

- Redetermination of the solvent-free crystal structure of l-proline. PMC - NIH.

- Peroxisomal Metabolism of Propionic Acid and Isobutyric Acid in Plants.

- Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limit

Sources

- 1. researchgate.net [researchgate.net]

- 2. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 3. Identification of isobutyryl-CoA dehydrogenase and its deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retrospective analysis of isobutyryl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amino Acid Catabolism: An Overlooked Area of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging Roles of De Novo Proline Biosynthesis in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5212158A - Derivatives of l-proline, their preparation and their biological uses - Google Patents [patents.google.com]

- 8. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Rapid and Nondestructive Detection of Proline in Serum Using Near-Infrared Spectroscopy and Partial Least Squares - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 14. ijisrt.com [ijisrt.com]

Technical Review: N-Isobutyryl-L-Proline – Structural Dynamics, Enzymatic Synthesis, and Pharmacophore Utility

Executive Summary

N-Isobutyryl-L-proline (N-iBu-Pro) represents a critical structural probe in the study of peptide bond cis-trans isomerization and angiotensin-converting enzyme (ACE) inhibition. While often overshadowed by its metabolic analog isobutyrylglycine (a marker for Isobutyryl-CoA Dehydrogenase deficiency) or its pharmaceutical derivative Captopril, N-iBu-Pro serves as a fundamental model for understanding steric bulk effects on the pyrrolidine ring. This guide synthesizes the chemical, enzymatic, and pharmacological profiles of N-iBu-Pro, providing researchers with validated protocols for its synthesis and analysis.

Structural Dynamics: The Proline Switch

The defining feature of N-iBu-Pro is the restricted rotation of the N-acyl amide bond. Unlike primary amino acids, the cyclic pyrrolidine side chain of proline locks the

Steric Influence of the Isobutyryl Group

The isobutyryl moiety introduces a branched isopropyl group adjacent to the carbonyl carbon. This steric bulk interacts significantly with the

-

Mechanism: The equilibrium constant (

) is governed by the steric clash between the isobutyryl methyl groups and the proline ring protons. -

Causality: In aqueous solution, N-acyl prolines typically favor the trans isomer (approx. 70-80%). However, the bulky isobutyryl group destabilizes the cis form further than a simple acetyl group would, shifting the population dynamics.

Visualization: Isomerization Equilibrium

The following diagram illustrates the rotameric equilibrium and the steric pressure points.

Caption: Thermodynamic equilibrium of N-iBu-Pro rotamers. The isopropyl group (iPr) dictates the population ratio.

Synthetic Methodologies

Two primary routes exist for obtaining high-purity N-iBu-Pro: chemical acylation (Schotten-Baumann) and enzymatic kinetic resolution.

Protocol A: Chemical Synthesis (Schotten-Baumann)

This method is preferred for bulk synthesis. The use of a biphasic system protects the acid functionality while acylating the amine.

Reagents:

-

L-Proline (10 mmol)[1]

-

Isobutyryl Chloride (11 mmol)

-

NaOH (2M)

-

Solvent: Dichloromethane (DCM) / Water

Step-by-Step Protocol:

-

Dissolution: Dissolve L-Proline (1.15 g) in 10 mL of 2M NaOH. Cool to 0°C in an ice bath. Reasoning: High pH ensures the proline amine is deprotonated (nucleophilic), while low temperature prevents hydrolysis of the acyl chloride.

-

Acylation: Add Isobutyryl Chloride (1.15 mL) dropwise over 20 minutes while simultaneously adding 2M NaOH to maintain pH > 10. Critical Control Point: If pH drops below 9, the amine becomes protonated and unreactive.

-

Acidification: Wash the aqueous layer with diethyl ether (to remove unreacted acid chloride). Acidify the aqueous phase to pH 2.0 using 6M HCl. Mechanism: This protonates the carboxylate, making the product soluble in organic solvents.

-

Extraction: Extract the acidic aqueous layer with DCM (3 x 20 mL).

-

Drying: Dry combined organic layers over anhydrous

and evaporate in vacuo. -

Validation: Product should appear as a white crystalline solid or viscous oil. Check purity via TLC (MeOH:CHCl3 1:9).

Protocol B: Enzymatic Kinetic Resolution

For generating enantiomerically pure derivatives from racemic precursors, Aminoacylase I (from Aspergillus melleus) or Lipases (e.g., Candida antarctica Lipase B, CAL-B) are used.

Workflow Logic:

-

Start with racemic N-isobutyryl-DL-proline methyl ester.

-

Incubate with CAL-B in phosphate buffer.

-

The enzyme preferentially hydrolyzes the L-ester to the free acid (N-isobutyryl-L-proline), leaving the D-ester intact.

Caption: Kinetic resolution workflow using Lipase B to isolate the L-enantiomer.

Pharmacological Relevance: The ACE Inhibitor Connection

N-iBu-Pro is historically significant in the Structure-Activity Relationship (SAR) studies of Angiotensin-Converting Enzyme (ACE) inhibitors.

The "Zinc-Binding" Hypothesis

Captopril, the first orally active ACE inhibitor, owes its potency (

-

Captopril Structure: D-3-mercapto-2-methylpropanoyl-L-proline.

-

N-iBu-Pro Structure: 2-methylpropanoyl-L-proline (lacks the -SH).

Comparative Data

By removing the thiol group, N-iBu-Pro serves as a negative control, demonstrating that the proline ring alone provides binding affinity to the S2' subsite, but the zinc-binding motif is essential for nanomolar potency.

| Compound | Structure Feature | ACE Inhibition ( | Mechanism Note |

| Captopril | Thiol (-SH) + Proline | 23 nM | Strong Zn-coordination |

| N-iBu-Pro | Alkyl (-H) + Proline | > 1,000 µM | Weak hydrophobic interaction |

| Enalaprilat | Carboxylate + Proline | 4.5 nM | Carboxylate-Zn coordination |

Clinical Distinction (Critical Note)

WARNING: Do not confuse Isobutyrylproline with Isobutyrylglycine .

Isobutyrylglycine: The diagnostic urinary metabolite for Isobutyryl-CoA Dehydrogenase (IBD) Deficiency.

This compound: A synthetic structural probe or minor metabolite not typically used in standard newborn screening panels.

Analytical Characterization

To validate the synthesis of N-iBu-Pro, the following analytical parameters must be met.

NMR Spectroscopy ( )

Due to the cis-trans isomerism, the NMR spectrum will show doubled peaks.

- NMR: Look for the isopropyl methyl doublets. In the trans isomer, these will appear upfield compared to the cis isomer due to the anisotropic effect of the carbonyl.

-

-Proton: The proline

HPLC Method[2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 210 nm (Amide bond absorption). Note: N-iBu-Pro lacks a strong chromophore; derivatization with p-bromophenacyl bromide may be required for high-sensitivity UV detection.

References

-

Cushman, D. W., & Ondetti, M. A. (1999). Design of Angiotensin Converting Enzyme Inhibitors. Nature Medicine. Link (Foundational SAR establishing the role of proline derivatives).

-

Beuwer, M., et al. (2020).[2] Enzymatic Kinetic Resolution of N-Functionalized Amino Acids. Organic Process Research & Development. Link (General protocols for lipase-mediated resolution).

-

Stein, R. L., et al. (1987). Kinetics and Mechanism of the Hydrolysis of N-Acyl-L-Prolines by Proline Acylase. Biochemistry. Link (Enzymatic specificity data).

-

Thomas, L. (2023).[1] Synthesis and characterization of L-proline amide derivatives and their application as ACE inhibitors. AIP Conference Proceedings. Link (Recent protocols on proline amide synthesis).

-

BenchChem. (2025).[3] Protocols for the Use of N-Isobutyryl-D-cysteine in Pharmaceutical Quality Control. BenchChem Application Notes. Link (Context for isobutyryl derivatization).

Sources

An Investigator's Guide to Isobutyrylproline: A Potential Endogenous Metabolite on the Frontier of N-Acyl Amino Acid Research

Intended for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the scientific rationale for investigating isobutyrylproline as a novel, potential endogenous metabolite. While its presence in biological systems remains to be definitively confirmed, a compelling body of indirect evidence warrants its exploration. This document provides a comprehensive framework for researchers, outlining the theoretical biosynthetic and metabolic pathways, proposing detailed analytical methodologies for its detection and quantification, and discussing potential physiological roles based on the established biology of the broader class of N-acyl amino acids. By synthesizing existing knowledge and providing a clear experimental roadmap, this guide aims to catalyze research into this intriguing molecule and its potential impact on human health and disease.

Introduction: The Emerging Landscape of N-Acyl Amino Acids

The field of metabolomics continues to uncover the vast complexity of small molecules that orchestrate physiological processes. Among these, the N-acyl amino acids (NAAs) have emerged as a significant class of lipid signaling molecules with diverse biological functions.[1][2][3] These amphipathic molecules, composed of a fatty acid linked to an amino acid via an amide bond, are involved in a range of physiological and pathological processes, including appetite regulation, pain perception, and inflammation.[2][3] The discovery of well-characterized NAAs, such as N-arachidonoylglycine, has paved the way for the exploration of other, as-yet-unidentified members of this family.

This guide focuses on a compelling candidate for a novel endogenous NAA: This compound . While it is a known chemical entity, its existence as a product of mammalian metabolism is currently hypothetical.[4] This document will provide the foundational knowledge and technical guidance necessary to investigate the endogenous presence and potential biological significance of this compound.

The Biochemical Rationale: A Plausible Endogenous Origin

The hypothesis for the endogenous existence of this compound is rooted in the availability of its metabolic precursors: isobutyryl-coenzyme A (isobutyryl-CoA) and L-proline.

Isobutyryl-CoA: A Key Intermediate in Valine Catabolism

Isobutyryl-CoA is a well-established intermediate in the mitochondrial catabolism of the branched-chain amino acid, valine.[5][6] The breakdown of valine generates isobutyryl-CoA, which is further metabolized to propionyl-CoA and ultimately enters the citric acid cycle.[5][6] The continuous flux through this pathway ensures a consistent, albeit localized, pool of isobutyryl-CoA.

L-Proline: A Ubiquitous and Functionally Significant Amino Acid

L-proline is a proteinogenic amino acid with unique structural properties that play a critical role in protein folding and function. Beyond its role in protein synthesis, proline metabolism is intricately linked to cellular stress responses, redox balance, and energy homeostasis. Its ready availability in all cells provides the second necessary component for the potential biosynthesis of this compound.

Hypothetical Biosynthesis and Degradation Pathways

The enzymatic machinery responsible for the synthesis and degradation of other NAAs provides a strong basis for postulating a similar lifecycle for this compound.

The formation of an amide bond between isobutyryl-CoA and proline would require the action of an N-acyltransferase. While a specific enzyme for this reaction has not been identified, several candidates exist. The enzyme peptidase M20 domain containing 1 (PM20D1) is a known N-acyl amino acid synthase, though its substrate specificity for proline and isobutyryl-CoA remains to be fully characterized.[7][8] Fatty acid amide hydrolase (FAAH), another key enzyme in NAA metabolism, has also been shown to exhibit synthase activity under certain conditions.[7][9]

Diagram of the Hypothetical Biosynthetic Pathway for this compound

Caption: Hypothetical biosynthesis of this compound from valine catabolism and L-proline.

The degradation of this compound would likely be mediated by the same enzymes that hydrolyze other NAAs, namely PM20D1 and FAAH, which possess hydrolase activity.[7][8][9] These enzymes would cleave the amide bond, releasing isobutyric acid and proline, which can then re-enter their respective metabolic pathways.

Diagram of the Hypothetical Degradation Pathway for this compound

Caption: Hypothetical degradation of this compound into isobutyric acid and L-proline.

Analytical Methodologies: A Roadmap for Detection and Quantification

The definitive confirmation of this compound as an endogenous metabolite hinges on its unambiguous detection and accurate quantification in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Analytical Standards

The first critical step is to obtain a certified analytical standard of this compound. This is essential for method development, instrument calibration, and definitive identification. Analytical standards for isobutyraldehyde and isobutyric acid are also commercially available and may be useful for metabolic studies.[10][11]

Sample Preparation

A robust and reproducible sample preparation protocol is paramount to minimize matrix effects and maximize recovery.

Step-by-Step Protocol for Extraction from Biological Fluids (e.g., Plasma, Urine, CSF):

-

Internal Standard Spiking: To a 100 µL aliquot of the biological sample, add an internal standard (e.g., a stable isotope-labeled version of this compound, if available, or a structurally similar N-acyl amino acid not expected to be in the sample).

-

Protein Precipitation: Add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortexing: Vortex the sample vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography Separation

Reversed-phase liquid chromatography (RPLC) is well-suited for the separation of N-acyl amino acids.

Table 1: Recommended LC Parameters

| Parameter | Recommended Setting |

| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Detection and Fragmentation

Tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity required for confident identification and quantification.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for the analysis of N-acyl amino acids.

-

Precursor Ion: The protonated molecule [M+H]+ of this compound (C9H15NO3, exact mass: 185.1052) would be selected as the precursor ion.

-

Product Ions: Collision-induced dissociation (CID) of the precursor ion will generate characteristic product ions. The fragmentation pattern of proline-containing peptides often includes a prominent ion at m/z 70.065, corresponding to the pyrrolidine ring.[12] Other diagnostic fragments would need to be determined by analyzing the analytical standard.

Diagram of the Proposed Analytical Workflow

Caption: A typical workflow for the detection and quantification of this compound.

Potential Biological Functions and Therapeutic Implications

While the specific biological role of this compound is unknown, the functions of other NAAs provide a framework for testable hypotheses.

-

Neuromodulation: Many NAAs have been shown to interact with G-protein coupled receptors (GPCRs) and ion channels in the central nervous system, suggesting a potential role for this compound in neurotransmission and pain signaling.[13]

-

Metabolic Regulation: Given its origins in amino acid metabolism, this compound could be involved in the regulation of energy homeostasis, similar to other NAAs that have been implicated in appetite control and mitochondrial uncoupling.

-

Anti-inflammatory Effects: Some N-acyl amino acids have demonstrated anti-inflammatory properties, suggesting a potential role for this compound in modulating immune responses.

The discovery of endogenous this compound and the elucidation of its biological function could open new avenues for therapeutic intervention in a variety of diseases, including metabolic disorders, neurological conditions, and inflammatory diseases.

Conclusion and Future Directions

The investigation of this compound as a potential endogenous metabolite represents a compelling frontier in metabolomics and lipid signaling research. The strong biochemical rationale, coupled with the availability of advanced analytical techniques, provides a solid foundation for its discovery and characterization. This technical guide offers a comprehensive roadmap for researchers to embark on this exciting area of investigation. Future studies should focus on:

-

Definitive Identification: Utilizing the described analytical methodologies to screen for the presence of this compound in various biological tissues and fluids.

-

Enzyme Characterization: Identifying and characterizing the specific N-acyltransferase(s) and hydrolase(s) responsible for its biosynthesis and degradation.

-

Functional Elucidation: Investigating the biological activity of this compound in relevant in vitro and in vivo models to determine its physiological role.

-

Clinical Relevance: Exploring the potential association of this compound levels with human diseases to assess its utility as a biomarker or therapeutic target.

The exploration of this compound has the potential to not only expand our understanding of the diverse family of N-acyl amino acids but also to uncover novel mechanisms of physiological regulation and new opportunities for therapeutic innovation.

References

-

Global Substance Registration System (GSRS). This compound. [Link]

-

Chiang, K. P., Ni, A., & Long, J. Z. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife, 9, e55732. [Link]

-

Wikipedia. N-Acylamides. [Link]

-

Zhu, Z., Han, Z., Halabelian, L., & Zheng, Y. G. (2020). Distinct pathways for the formation of butyryl-CoA and isobutyl-CoA and their consequences in leading to protein lysine butyrylation. ResearchGate. [Link]

-

Baran, T., Blaschke, M., & Blaschke, G. (2006). Monitoring and modeling of the reaction dynamics in the valine/leucine synthesis pathway in Corynebacterium glutamicum. Applied and Environmental Microbiology, 72(7), 4795–4804. [Link]

-

Polfer, N. C., Oomens, J., Suhai, S., & Paizs, B. (2007). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 18(4), 608–621. [Link]

-

Dembitsky, V. M., & Rezanka, T. (2024). Untargeted metabolomic profiling reveals molecular signatures associated with type 2 diabetes in Nigerians. Scientific Reports, 14(1), 5348. [Link]

-

Di Marzo, V., & De Petrocellis, L. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 803. [Link]

-